molecular formula C12H23NO2 B1478849 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol CAS No. 2098133-61-8

2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol

Cat. No. B1478849
CAS RN: 2098133-61-8
M. Wt: 213.32 g/mol
InChI Key: YCPMDYJOCXTYSM-UHFFFAOYSA-N
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Description

2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol, or 2-MMOE for short, is an organic compound belonging to the isoindol family of compounds. It is a white crystalline solid with a molecular weight of 256.37 g/mol and a melting point of 115-117 °C. 2-MMOE has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Catalytic Synthesis

The compound has been implicated in catalytic synthesis processes, particularly in the formation of cyclic and polymeric structures. For instance, it is involved in the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols, a process catalyzed by palladium complexes. This reaction is critical in synthesizing tetrahydrofurans, compounds with applications in pharmaceuticals and materials science (Gabriele et al., 2000). Similarly, palladium(II) complexes of (pyridyl)imine ligands, including structures similar to the compound , are used as catalysts for the methoxycarbonylation of olefins to produce esters, which are valuable in various industrial and chemical synthesis applications (Zulu et al., 2020).

Organic Synthesis and Functionalization

In organic chemistry, the compound plays a role in the functionalization of other organic molecules. The reaction involving similar structures results in the formation of isoindole-1,3-diones, which are essential intermediates in the synthesis of pharmaceuticals and organic materials (Khusnitdinov et al., 2019). Moreover, nickel(II) complexes involving related compounds have been studied for their role in ethylene oligomerization, a process significant in polymer production and petrochemical industries (Nyamato et al., 2016).

properties

IUPAC Name

2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-15-10-12-5-3-2-4-11(12)8-13(9-12)6-7-14/h11,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPMDYJOCXTYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CN(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
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2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
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2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
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Reactant of Route 6
2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol

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